

# Pharmacokinetic and pharmacodynamic studies of CH6953755

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B2695209  | Get Quote |

## **Application Notes and Protocols: CH6953755**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CH6953755** is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1] YES1 is implicated in various cellular processes, and its amplification has been identified as a driver in several types of cancer. These notes provide an overview of the available pharmacokinetic and pharmacodynamic data for **CH6953755**, along with protocols for key in vitro and in vivo experiments.

## **Pharmacokinetics**

While **CH6953755** is known to be orally active, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal models are not extensively reported in publicly available literature. The primary focus of published studies has been on its pharmacodynamic effects and anti-tumor efficacy.

#### Available Information:

- Route of Administration: Oral.[1]
- Activity: Demonstrates in vivo anti-tumor activity upon oral administration.



## **Pharmacodynamics**

**CH6953755** exerts its anti-cancer effects by selectively inhibiting YES1 kinase activity. This leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.

## **Mechanism of Action**

**CH6953755** is a highly selective YES1 kinase inhibitor.[1] Its mechanism of action involves the following key steps:

- Inhibition of YES1 Autophosphorylation: CH6953755 prevents the autophosphorylation of YES1 at Tyr426, a critical step for its enzymatic activation.[1]
- Downregulation of Downstream Signaling: Inhibition of YES1 kinase activity leads to the suppression of downstream signaling pathways, most notably the Hippo-YAP pathway. YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of Yesassociated protein 1 (YAP1).[1]
- Inhibition of Transcriptional Activity: By inhibiting YES1, CH6953755 suppresses the transcriptional activity of the TEA domain (TEAD) family of transcription factors, which are co-activators for YAP1.[1]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of CH6953755 in inhibiting the YES1/YAP1 signaling pathway.



**In Vitro Studies** 

| Parameter                                                 | Value                             | Cell Line(s)                                 | Conditions        | Reference |
|-----------------------------------------------------------|-----------------------------------|----------------------------------------------|-------------------|-----------|
| IC50                                                      | 1.8 nM                            | Not specified                                | Kinase assay      | [1]       |
| Cell Growth                                               | Effective at<br>0.001-1 μM        | YES1-amplified cancer cell lines             | 4-day incubation  | [1]       |
| Inhibition of<br>YES1<br>Autophosphoryla<br>tion (Tyr426) | Effective at<br>0.001-1 μM        | KYSE70 (YES1-<br>amplified)                  | 2-hour incubation | [1]       |
| Suppression of<br>TEAD Luciferase<br>Reporter Activity    | Effective at 0.1,<br>0.3, 1, 3 μM | KYSE70 and<br>RERF-LC-AI<br>(YES1-amplified) | Not specified     | [1]       |

**In Vivo Studies** 

| Animal Model                                          | Dose and<br>Route | Treatment<br>Duration | Outcome                     | Reference |
|-------------------------------------------------------|-------------------|-----------------------|-----------------------------|-----------|
| Xenograft<br>models with<br>YES1-amplified<br>cancers | 60 mg/kg, oral    | Daily                 | Antitumor activity observed | [1]       |

# Experimental Protocols Protocol 1: In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of **CH6953755** on the proliferation of YES1-amplified cancer cell lines.

**Experimental Workflow Diagram** 





#### Click to download full resolution via product page

Caption: Workflow for determining the anti-proliferative effects of CH6953755.

#### Materials:

- YES1-amplified cancer cell lines (e.g., KYSE70)
- Appropriate cell culture medium and supplements
- CH6953755 stock solution (in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
- Luminometer

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of CH6953755 in culture medium to achieve final concentrations ranging from 0.001 to 1 μM. Include a vehicle control (DMSO).
- Remove the overnight culture medium and add the medium containing the different concentrations of CH6953755.
- Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.



- After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure the luminescent signal using a luminometer.
- Calculate the percentage of cell growth inhibition relative to the vehicle control.

## **Protocol 2: Western Blot for YES1 Phosphorylation**

This protocol is used to determine the effect of **CH6953755** on the autophosphorylation of YES1.

#### Procedure:

- Seed KYSE70 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of CH6953755 (0.001-1 μM) for 2 hours.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total YES1 as a loading control.

## **Protocol 3: In Vivo Xenograft Study**

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **CH6953755** in a xenograft mouse model.



#### **Experimental Workflow Diagram**



#### Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study of CH6953755.

#### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- YES1-amplified cancer cells
- CH6953755
- Appropriate vehicle for oral administration
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject YES1-amplified cancer cells into the flank of immunodeficient mice.
- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Prepare a formulation of CH6953755 for oral administration at a dose of 60 mg/kg.
- Administer CH6953755 or vehicle to the respective groups daily by oral gavage.



- Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for phospho-YES1).

## Disclaimer

This document is intended for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [Pharmacokinetic and pharmacodynamic studies of CH6953755]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#pharmacokinetic-and-pharmacodynamic-studies-of-ch6953755]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com